Fulvestrant (S enantiomer)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fulvestrant (S enantiomer) is a selective estrogen receptor degrader (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It works by binding to the estrogen receptor and destabilizing it, leading to the receptor’s degradation and subsequent inhibition of estrogen signaling . This compound is marketed under the brand name Faslodex and has been a significant advancement in endocrine therapy for breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fulvestrant (S enantiomer) involves multiple steps, starting from the core steroid structureThe reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired functional groups .
Industrial Production Methods
Industrial production of Fulvestrant (S enantiomer) follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The final product is formulated as an oil-based injection for intramuscular administration .
Chemical Reactions Analysis
Types of Reactions
Fulvestrant (S enantiomer) undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The ketone groups in the steroid backbone can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The fluorinated side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, acetonitrile.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced alcohols, and substituted fluorinated compounds .
Scientific Research Applications
Fulvestrant (S enantiomer) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of SERDs and their interactions with estrogen receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor dynamics.
Medicine: Extensively used in clinical trials for breast cancer treatment, often in combination with other therapies like cyclin-dependent kinase inhibitors.
Industry: Employed in the development of new SERDs and related compounds for therapeutic use.
Mechanism of Action
Fulvestrant (S enantiomer) exerts its effects by competitively and reversibly binding to estrogen receptors present in cancer cells. This binding leads to the downregulation and degradation of the receptors, preventing estrogen from activating them. The molecular targets include the estrogen receptor alpha (ERα), and the pathways involved are primarily related to estrogen signaling and receptor-mediated transcription .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: A selective estrogen receptor modulator (SERM) with partial agonist activity.
Anastrozole: An aromatase inhibitor that reduces estrogen production.
Exemestane: Another aromatase inhibitor with a steroidal structure.
Uniqueness
Fulvestrant (S enantiomer) is unique in its ability to completely degrade the estrogen receptor, unlike SERMs like Tamoxifen, which only block the receptor. This complete degradation leads to a more effective inhibition of estrogen signaling, making Fulvestrant (S enantiomer) a valuable option for patients who have developed resistance to other endocrine therapies .
Properties
Molecular Formula |
C32H47F5O3S |
---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41+/m1/s1 |
InChI Key |
VWUXBMIQPBEWFH-GXZKXCMSSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCC[S@](=O)CCCC(C(F)(F)F)(F)F |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.